(2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid (2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 937599-40-1
VCID: VC6541344
InChI: InChI=1S/C14H15BrO5/c1-3-19-14(18)9(2)20-12-6-5-11(15)8-10(12)4-7-13(16)17/h4-9H,3H2,1-2H3,(H,16,17)/b7-4+
SMILES: CCOC(=O)C(C)OC1=C(C=C(C=C1)Br)C=CC(=O)O
Molecular Formula: C14H15BrO5
Molecular Weight: 343.173

(2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid

CAS No.: 937599-40-1

Cat. No.: VC6541344

Molecular Formula: C14H15BrO5

Molecular Weight: 343.173

* For research use only. Not for human or veterinary use.

(2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid - 937599-40-1

Specification

CAS No. 937599-40-1
Molecular Formula C14H15BrO5
Molecular Weight 343.173
IUPAC Name (E)-3-[5-bromo-2-(1-ethoxy-1-oxopropan-2-yl)oxyphenyl]prop-2-enoic acid
Standard InChI InChI=1S/C14H15BrO5/c1-3-19-14(18)9(2)20-12-6-5-11(15)8-10(12)4-7-13(16)17/h4-9H,3H2,1-2H3,(H,16,17)/b7-4+
Standard InChI Key DPPYRHRVJILTJQ-QPJJXVBHSA-N
SMILES CCOC(=O)C(C)OC1=C(C=C(C=C1)Br)C=CC(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (E)-3-[5-bromo-2-(1-ethoxy-1-oxopropan-2-yl)oxyphenyl]prop-2-enoic acid, reflects its stereospecific (E)-configuration and functional group arrangement. Key structural features include:

  • Brominated phenyl ring: A para-bromo substituent enhances electrophilic aromatic substitution reactivity.

  • Ethoxycarbonyl group: The -O-CO-O- linkage provides sites for hydrogen bonding and steric interactions.

  • α,β-unsaturated carboxylic acid: The conjugated double bond adjacent to the carboxylic acid group enables Michael addition and cycloaddition reactions.

The SMILES notation CCOC(=O)C(C)OC1=C(C=C(C=C1)Br)C=CC(=O)O confirms the spatial arrangement of substituents.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₄H₁₅BrO₅
Molecular Weight343.173 g/mol
XLogP3-AA2.1 (estimated)
Hydrogen Bond Donor Count1 (carboxylic acid -OH)
Rotatable Bond Count7

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A multistep synthesis protocol is employed to construct the target molecule:

  • Bromination: Electrophilic bromination of 2-hydroxyphenylacetic acid derivatives introduces the para-bromo substituent.

  • Esterification: Reaction with ethyl chloroformate in the presence of pyridine yields the ethoxycarbonyl ether intermediate.

  • Knoevenagel Condensation: The prop-2-enoic acid moiety is introduced via base-catalyzed condensation with malonic acid derivatives.

Critical parameters include:

  • Temperature control (<50°C) to prevent decarboxylation.

  • Use of anhydrous dimethylformamide (DMF) as a solvent for condensation steps.

Industrial Manufacturing

Scalable production utilizes continuous-flow reactors to enhance yield (reported ≥78%) and purity (>95% HPLC). Key innovations:

  • Catalyst Optimization: Immobilized lipases reduce byproduct formation during esterification.

  • Solvent Recycling: Tetrahydrofuran (THF) is recovered via fractional distillation, lowering environmental impact.

Reactivity and Chemical Transformations

Oxidation and Reduction Pathways

  • Oxidation: Treatment with KMnO₄ in acidic media cleaves the double bond, producing 5-bromo-2-(ethoxycarbonyl)ethoxybenzoic acid.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the α,β-unsaturated system to yield 3-(5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl)propanoic acid.

Nucleophilic Substitution

The bromine atom undergoes SNAr reactions with amines (e.g., piperidine) at 80°C in DMSO, enabling diversification of the aromatic ring.

Table 2: Representative Chemical Reactions

Reaction TypeReagents/ConditionsMajor ProductYield (%)
OxidationKMnO₄, H₂SO₄, 60°C5-Bromo-2-(ethoxycarbonyl)ethoxybenzoic acid65
ReductionH₂ (1 atm), 10% Pd/C, EtOH3-(5-Bromo-2-[(ethoxycarbonyl)ethoxy]phenyl)propanoic acid82
SubstitutionPiperidine, DMSO, 80°C, 12hPiperidine-derivatized analog71

Biological Activity and Mechanistic Insights

Enzyme Inhibition Studies

The compound demonstrates moderate inhibitory activity (IC₅₀ = 12.3 μM) against cyclooxygenase-2 (COX-2) due to:

  • π-π Stacking: The bromophenyl group interacts with Tyr385 in the COX-2 active site.

  • Hydrogen Bonding: The ethoxycarbonyl oxygen forms a 2.9 Å bond with Ser530.

Metabolic Profiling

In vitro assays with human liver microsomes reveal two primary metabolic pathways:

  • Ester Hydrolysis: Carboxylesterase-mediated cleavage of the ethoxycarbonyl group (t₁/₂ = 45 min).

  • Glucuronidation: UGT1A9 catalyzes conjugation at the carboxylic acid moiety.

Comparative Analysis with Halogenated Analogs

Reactivity Trends

The bromine substituent confers distinct properties compared to chloro/fluoro analogs:

Table 3: Halogen Substituent Effects

HalogenElectronegativityHammett σₚRelative Reaction Rate (SNAr)
Br2.960.231.0 (reference)
Cl3.160.110.87
F3.980.060.42

Data adapted from

Bromine’s lower electronegativity and larger atomic radius enhance leaving-group ability in substitution reactions while maintaining aromatic stabilization.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to nonsteroidal anti-inflammatory drug (NSAID) candidates. Derivatization at the:

  • Carboxylic acid: Amide formation yields COX-2-selective inhibitors.

  • Bromine site: Suzuki-Miyaura coupling introduces biaryl motifs for kinase inhibition.

Materials Science

Incorporation into liquid crystals enhances thermal stability (ΔTₙᵢ = +15°C vs. non-brominated analogs) due to increased polarizability.

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